![molecular formula C24H38N4O7S B12819186 Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine](/img/structure/B12819186.png)
Nalpha-Boc-Nomega-(2,2,4,6,7-pentamethyl-2,3-dihydrobenzo[b]furan-5-ylsulfonyl)-D-arginine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boc-D-Arg(Pbf)-OH: is a derivative of the amino acid D-arginine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group and the guanidino group is protected by a 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl (Pbf) group. This compound is widely used in peptide synthesis to prevent unwanted side reactions during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-arginine is protected by reacting it with tert-butoxycarbonyl anhydride in the presence of a base such as sodium bicarbonate. This reaction typically occurs in an aqueous or organic solvent like dichloromethane.
Protection of the Guanidino Group: The guanidino group is protected by reacting the Boc-protected D-arginine with 2,2,4,6,7-pentamethyl-dihydrobenzofuran-5-sulfonyl chloride in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane.
Industrial Production Methods: The industrial production of Boc-D-Arg(Pbf)-OH involves large-scale synthesis using the same protection strategies but optimized for higher yields and purity. The process includes purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Boc-D-Arg(Pbf)-OH undergoes deprotection reactions to remove the Boc and Pbf groups. The Boc group is typically removed using acidic conditions such as trifluoroacetic acid, while the Pbf group is removed using strong acids like hydrogen fluoride or trifluoroacetic acid in the presence of scavengers.
Peptide Bond Formation: Boc-D-Arg(Pbf)-OH is used in peptide synthesis where it reacts with other amino acids or peptide fragments to form peptide bonds. This reaction is facilitated by coupling reagents such as dicyclohexylcarbodiimide or hydroxybenzotriazole.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid, hydrogen fluoride, scavengers.
Peptide Bond Formation: Dicyclohexylcarbodiimide, hydroxybenzotriazole, organic solvents like dichloromethane.
Major Products Formed:
Deprotected D-Arginine: After deprotection, the free D-arginine is obtained.
Peptides: When used in peptide synthesis, the major products are peptides containing D-arginine residues.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Boc-D-Arg(Pbf)-OH is extensively used in solid-phase peptide synthesis to incorporate D-arginine residues into peptides, which are important for studying protein structure and function.
Biology:
Protein Engineering: The compound is used to synthesize peptides and proteins with specific sequences, aiding in the study of protein-protein interactions and enzyme mechanisms.
Medicine:
Drug Development: Peptides containing D-arginine are explored for their therapeutic potential, including antimicrobial and anticancer activities.
Industry:
Biotechnology: Boc-D-Arg(Pbf)-OH is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mechanism of Action
Mechanism: Boc-D-Arg(Pbf)-OH itself does not have a direct biological mechanism of action as it is primarily a synthetic intermediate. peptides synthesized using Boc-D-Arg(Pbf)-OH can interact with biological targets such as enzymes, receptors, and other proteins. The D-arginine residues in these peptides can influence their binding affinity, specificity, and overall biological activity.
Molecular Targets and Pathways:
Enzymes: Peptides containing D-arginine can inhibit or activate enzymes by mimicking natural substrates or inhibitors.
Receptors: These peptides can bind to cell surface receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Boc-D-Arg(NO2)-OH: Another derivative of D-arginine with a nitro group protecting the guanidino group.
Boc-D-Arg(Tos)-OH: A derivative with a tosyl group protecting the guanidino group.
Fmoc-D-Arg(Pbf)-OH: A similar compound where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group instead of a Boc group.
Uniqueness:
Protection Groups: The combination of Boc and Pbf groups in Boc-D-Arg(Pbf)-OH provides unique protection for both the amino and guanidino groups, making it highly suitable for peptide synthesis.
Stability: The Pbf group offers greater stability compared to other protecting groups like nitro or tosyl, reducing the risk of side reactions during synthesis.
Properties
IUPAC Name |
5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O7S/c1-13-14(2)19(15(3)16-12-24(7,8)34-18(13)16)36(32,33)28-21(25)26-11-9-10-17(20(29)30)27-22(31)35-23(4,5)6/h17H,9-12H2,1-8H3,(H,27,31)(H,29,30)(H3,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVFXPOKENLGCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
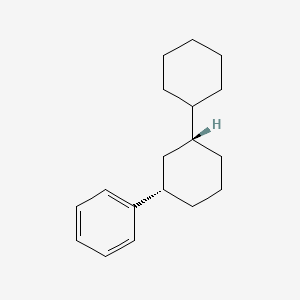
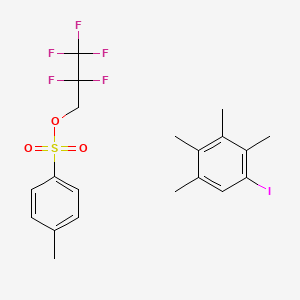
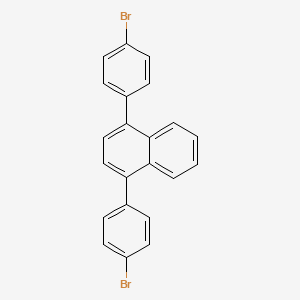

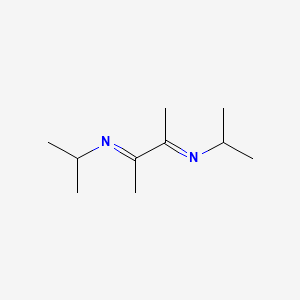
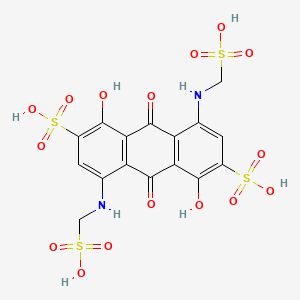
![methyl 4-[3-[10-[3,5-bis(4-methoxycarbonylphenyl)phenyl]anthracen-9-yl]-5-(4-methoxycarbonylphenyl)phenyl]benzoate](/img/structure/B12819149.png)
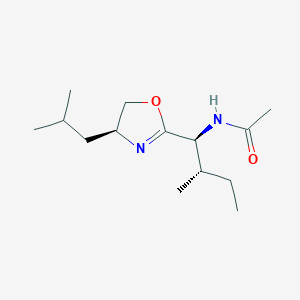
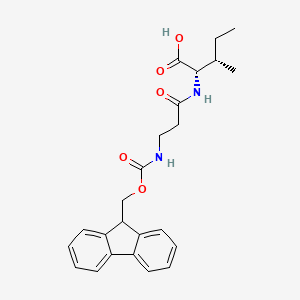
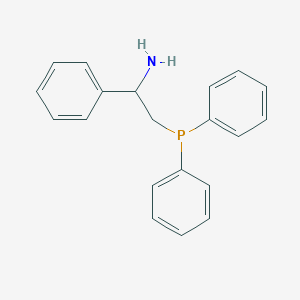
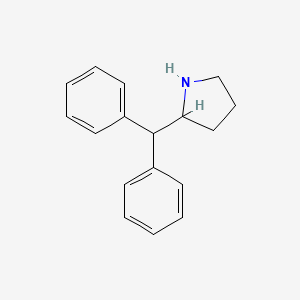
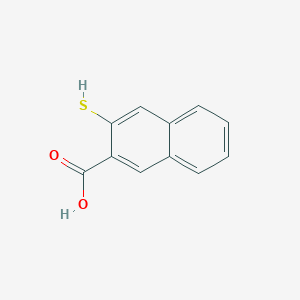
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
